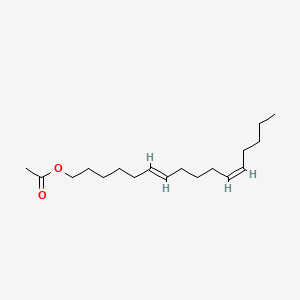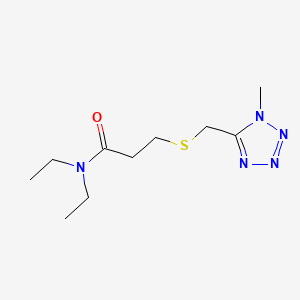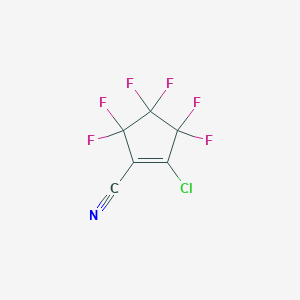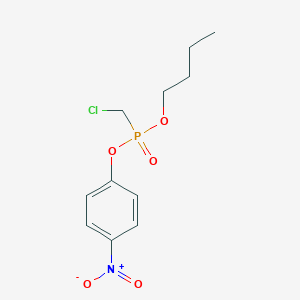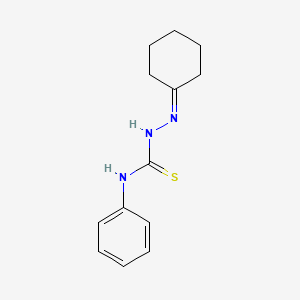
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a naphthalene core with chlorine atoms at the 2 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dichloro-1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing the reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions:
Oxidation: DDQ in an inert solvent such as dichloromethane.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene has several applications in scientific research:
Organic Electronics: Due to its extended π-conjugation, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique photophysical properties make it suitable for use in sensors and other optoelectronic devices.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mécanisme D'action
The mechanism by which 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene exerts its effects is primarily through its electronic structure. The extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in optoelectronic applications . The molecular targets include various electronic components where the compound can act as a semiconductor or a light-emitting material.
Comparaison Avec Des Composés Similaires
1,4-Bis(phenylethynyl)benzene (BPEB): Shares a similar structure but lacks the naphthalene core and chlorine substituents.
9,10-Bis(phenylethynyl)anthracene: Another compound with extended π-conjugation used in similar applications.
Uniqueness: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is unique due to the presence of chlorine atoms, which can influence its electronic properties and reactivity. The naphthalene core also provides a different electronic environment compared to benzene or anthracene derivatives, potentially leading to unique photophysical properties .
Propriétés
Numéro CAS |
80034-42-0 |
|---|---|
Formule moléculaire |
C26H14Cl2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
2,3-dichloro-1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H14Cl2/c27-25-23(17-15-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26(25)28)18-16-20-11-5-2-6-12-20/h1-14H |
Clé InChI |
ZWTDXLTXTBEGSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=C(C3=CC=CC=C32)C#CC4=CC=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


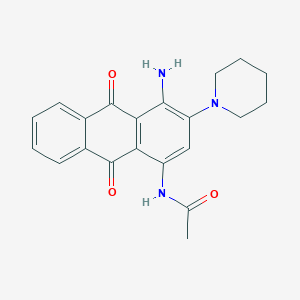
![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

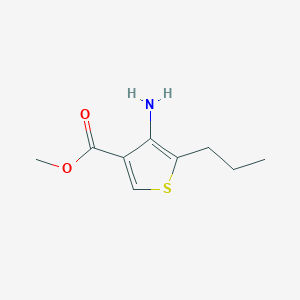

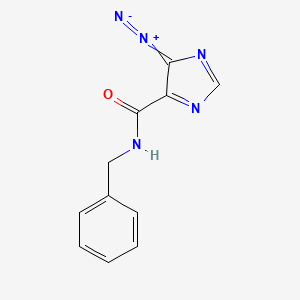
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

